molecular formula C35H22Cl2O4 B10885348 Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate)

Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate)

Cat. No.: B10885348
M. Wt: 577.4 g/mol
InChI Key: MQAHEBOVKLLJDL-UHFFFAOYSA-N
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Description

Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) is an organic compound characterized by its complex structure, which includes naphthalene and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) typically involves the esterification of naphthalene derivatives with 4-chlorobenzoic acid. A common synthetic route includes:

    Starting Materials: Naphthalene-1,2-diol and 4-chlorobenzoic acid.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of temperature and reaction time is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzoate groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The naphthalene core can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced forms of the naphthalene core.

    Hydrolysis: 4-chlorobenzoic acid and naphthalene-1,2-diol.

Scientific Research Applications

Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced polymers and materials with specific electronic properties.

    Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its complex structure and functional groups.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Chemistry: Utilized in the development of specialty chemicals and additives.

Mechanism of Action

The mechanism by which Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The naphthalene core can intercalate with DNA, while the chlorobenzoate groups can form hydrogen bonds and other interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    Methylenedinaphthalene-1,2-diyl bis(4-tert-butylbenzoate): Similar in structure but with tert-butyl groups instead of chlorine atoms.

    Naphthalene diimide derivatives: Share the naphthalene core but differ in functional groups and applications.

Uniqueness

Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate) is unique due to the presence of chlorobenzoate groups, which impart distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for specific applications in materials science and pharmaceuticals.

By understanding the synthesis, reactions, applications, and mechanisms of Methanediyldinaphthalene-1,2-diyl bis(4-chlorobenzoate), researchers can explore its full potential in various scientific fields.

Properties

Molecular Formula

C35H22Cl2O4

Molecular Weight

577.4 g/mol

IUPAC Name

[1-[[2-(4-chlorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C35H22Cl2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2

InChI Key

MQAHEBOVKLLJDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Cl)OC(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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